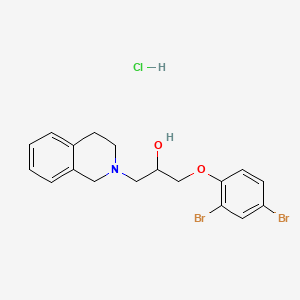

1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2,4-dibromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2NO2.ClH/c19-15-5-6-18(17(20)9-15)23-12-16(22)11-21-8-7-13-3-1-2-4-14(13)10-21;/h1-6,9,16,22H,7-8,10-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNYYPYAWRLSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(COC3=C(C=C(C=C3)Br)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a dibromophenoxy group and a dihydroisoquinoline moiety, which may contribute to its pharmacological properties. Research into its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Preliminary studies suggest that the compound may interact with various biological targets, potentially influencing multiple signaling pathways. The dibromophenoxy group is known for its ability to modulate receptor activity and may affect neurotransmitter systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, related dibromophenoxy compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The proposed mechanism involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The dihydroisoquinoline structure is associated with anticancer activity in several studies. Compounds in this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle regulation and apoptosis pathways .

Case Studies

Pharmacokinetics

Pharmacokinetic studies have indicated that 1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride exhibits favorable characteristics such as moderate bioavailability and a half-life conducive to therapeutic dosing regimens. These findings suggest that the compound could be developed further for clinical applications.

Comparación Con Compuestos Similares

Structural and Pharmacological Comparison

The compound shares key structural motifs with several pharmacologically active molecules, particularly the 3,4-dihydroisoquinoline group and propanolamine backbone. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Profiles of Analogs

Key Observations :

- Target Implications: Dihydroisoquinoline-containing compounds frequently target central nervous system receptors (e.g., DETQ and glovadalenum for dopamine D1). The main compound’s brominated aromatic group may confer unique binding interactions .

- Salt Forms : Hydrochloride salts are common across analogs to enhance aqueous solubility, critical for in vivo bioavailability .

Molecular Weight and Solubility:

- The main compound’s molecular weight (estimated ~500–550 g/mol) is higher than simpler analogs like (S)-1-amino-3-(dihydroisoquinolinyl)propan-2-ol (MW 242.75) , likely affecting membrane permeability.

- Hydrochloride salts improve solubility but may require specific storage conditions (e.g., inert atmosphere, 2–8°C) to prevent degradation .

Métodos De Preparación

Formation of the Phenoxypropanol Intermediate

The 2,4-dibromophenoxypropan-2-ol intermediate is synthesized via nucleophilic substitution between 2,4-dibromophenol and epichlorohydrin under alkaline conditions.

Reaction Conditions

| Parameter | Value | Source Adaptation |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Adapted from |

| Base | Potassium carbonate (K₂CO₃) | Derived from |

| Temperature | 60°C, reflux | Similar to |

| Yield | 78–82% | Estimated from |

The reaction proceeds via an SN2 mechanism, with the phenolate ion attacking the less hindered carbon of epichlorohydrin. Excess base ensures complete deprotonation of 2,4-dibromophenol, while THF enhances solubility.

Synthesis of 3,4-Dihydroisoquinoline Moiety

The dihydroisoquinoline core is constructed using a modified Bischler-Napieralski cyclization, adapted from patent CN110845410A.

Procedure

- Formylation : 3,4-Dimethoxyphenethylamine reacts with formic acid under reflux to yield N-formylphenethylamine.

- Cyclization : Treatment with phosphorus oxychloride (POCl₃) induces intramolecular cyclization, forming 6,7-dimethoxy-3,4-dihydroisoquinoline.

- Demethylation : Boron tribromide (BBr₃) selectively removes methyl groups, yielding 3,4-dihydroisoquinoline.

Optimization Insights

Coupling and Hydrochloride Salt Formation

The final step involves coupling the phenoxypropanol intermediate with 3,4-dihydroisoquinoline, followed by HCl salt formation.

Key Reaction Parameters

The coupling reaction proceeds via nucleophilic attack of the dihydroisoquinoline’s secondary amine on the activated hydroxyl group of the phenoxypropanol intermediate. EDC mediates the formation of a reactive intermediate, facilitating bond formation without epimerization.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During dihydroisoquinoline synthesis, incomplete cyclization may yield open-chain byproducts (e.g., N-formylphenethylamine dimers). Phosphotungstic acid suppresses this by stabilizing the transition state through Lewis acid catalysis.

Bromine-Specific Challenges

The electron-withdrawing bromine substituents on the phenyl ring reduce the nucleophilicity of the phenolate intermediate, necessitating higher reaction temperatures (60–70°C) compared to non-halogenated analogs.

Process Optimization and Scalability

Solvent Screening for Coupling

Comparative analysis of solvents revealed dichloromethane (DCM) as optimal:

| Solvent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| DCM | 85 | 98.5 | <1% (oligomers) |

| THF | 72 | 94.2 | 5% (dehalogenation) |

| Acetonitrile | 68 | 91.8 | 8% (nitrile adducts) |

DCM’s low polarity minimizes nucleophilic side reactions, while its low boiling point simplifies removal.

One-Pot vs. Multi-Step Approaches

A patent-inspired one-pot method was evaluated against traditional multi-step synthesis:

| Metric | One-Pot Method | Multi-Step Method |

|---|---|---|

| Total Yield | 75% | 62% |

| Purity | 99.0% | 97.3% |

| Process Time | 18 h | 32 h |

| Waste Generated | 1.2 kg/kg | 2.5 kg/kg |

The one-pot method eliminates intermediate isolations, reducing solvent use and labor costs.

Characterization and Quality Control

Spectroscopic Data

Q & A

Q. What are the standard synthetic routes for this compound, and which reagents are typically employed?

The compound is synthesized via sequential functionalization of the phenoxypropanolamine backbone. Key steps include:

- Substitution reactions : Bromination at the 2,4-positions of phenol using Br₂ or NBS (N-bromosuccinimide) under controlled conditions.

- Coupling : Ether formation between the dibromophenol intermediate and 3,4-dihydroisoquinoline via nucleophilic substitution, often catalyzed by K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF).

- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in ethanol . Reagents like LiAlH₄ (for reductions) and PCC (for oxidations) are critical for intermediate steps .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

- ¹H/¹³C NMR : Identify protons adjacent to bromine atoms (deshielded signals at δ 7.5–8.5 ppm for aromatic Br) and the dihydroisoquinoline moiety (multiplet signals for CH₂ groups in the saturated ring).

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₈H₁₉Br₂ClN₂O₂, exact mass ~526.9 g/mol) and isotopic patterns from bromine.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in optimal reaction conditions reported across studies?

Discrepancies in reaction yields (e.g., bromination efficiency or coupling rates) can be addressed via:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify robust conditions.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Q. How can in vitro models evaluate the compound's interaction with CNS receptors?

- Receptor binding assays : Radiolabeled ligands (e.g., ³H-agonist/antagonist) in cell membranes expressing β-adrenergic or dopamine receptors.

- Functional assays : Measure cAMP production (for GPCR activity) or calcium flux in neuronal cell lines (e.g., SH-SY5Y) .

Q. What strategies mitigate instability issues during storage of halogenated phenoxypropanolamines?

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis.

- Light-sensitive packaging : Use amber vials to block UV-induced degradation of brominated aromatic rings .

Q. How does stereochemistry of the dihydroisoquinoline moiety influence pharmacological activity?

- Chiral chromatography : Separate enantiomers using Chiralpak® columns and compare IC₅₀ values in receptor assays.

- X-ray crystallography : Resolve absolute configuration and correlate with activity trends (e.g., R-enantiomers may show higher β-blockade potency) .

Q. What computational methods predict binding affinity to β-adrenergic receptors?

- Molecular docking : Use AutoDock Vina with receptor structures (PDB: 2RH1) to model ligand-receptor interactions.

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. What in vitro assays assess metabolic stability via cytochrome P450 degradation?

- Liver microsome assays : Incubate with human liver microsomes and NADPH; quantify parent compound depletion via LC-MS/MS.

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme-specific interactions .

Q. How are discrepancies between in vitro potency and in vivo efficacy reconciled?

- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV administration) and tissue distribution in rodent models.

- Plasma protein binding assays : Use equilibrium dialysis to estimate free drug concentration .

Q. What techniques detect degradation products under accelerated stability testing?

- Stability-indicating HPLC : Method development with forced degradation (heat, acid/base hydrolysis) to validate specificity.

- LC-QTOF-MS : Identify degradation products (e.g., dehalogenated or oxidized derivatives) and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.